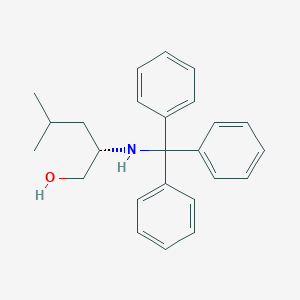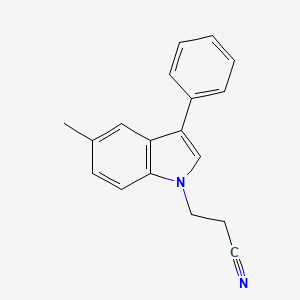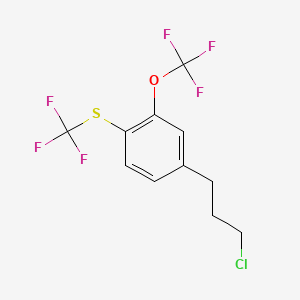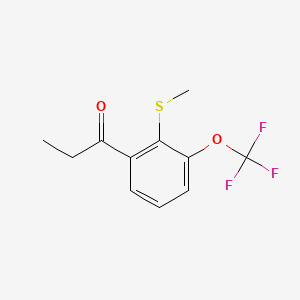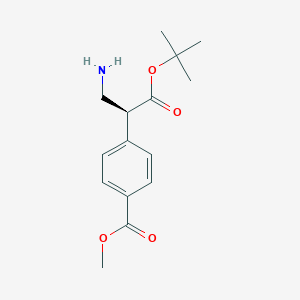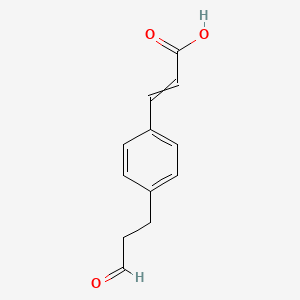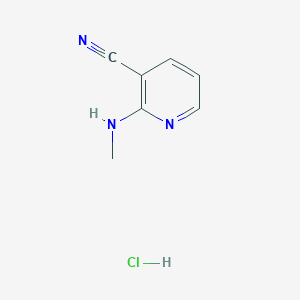
2-(Methylamino)nicotinonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)nicotinonitrile hydrochloride is a chemical compound with the molecular formula C7H7N3·HCl It is a derivative of nicotinonitrile, where a methylamino group is attached to the second position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)nicotinonitrile hydrochloride typically involves the reaction of 2-chloro-3-cyanopyridine with methylamine. The reaction is carried out in an aqueous solution at elevated temperatures. Here is a general synthetic route:
Starting Material: 2-chloro-3-cyanopyridine
Reagent: 40% aqueous methylamine solution
Reaction Conditions: The mixture is heated to 80°C and stirred for 2 hours.
The reaction can be represented as follows: [ \text{2-chloro-3-cyanopyridine} + \text{CH}_3\text{NH}_2 \rightarrow \text{2-(Methylamino)nicotinonitrile} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Methylamino)nicotinonitrile hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while cyclization can produce various heterocyclic structures.
科学的研究の応用
2-(Methylamino)nicotinonitrile hydrochloride has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of biologically active molecules such as Bosutinib, Milrinone, Neratinib, and Olprinone.
Materials Science: It is utilized in the development of new materials with desirable electrical and optical properties.
Analytical Chemistry: The compound aids in the development of analytical methods for the detection and quantification of chemical substances.
作用機序
The mechanism of action of 2-(Methylamino)nicotinonitrile hydrochloride involves its reactivity and structural uniqueness. In pharmaceuticals, the nitrile group is strategically introduced into lead compounds to modify drug properties and reduce resistance. The compound can enhance binding affinity and improve pharmacokinetic profiles by interacting with specific molecular targets and pathways.
類似化合物との比較
Similar Compounds
- 2-(Dimethylamino)nicotinonitrile
- 2-Chloro-4-(Methylamino)nicotinonitrile
- Methyl 5-Cyano-2-Methyl-6-(1-Pyrrolidinyl)nicotinate
Uniqueness
2-(Methylamino)nicotinonitrile hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.
特性
分子式 |
C7H8ClN3 |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
2-(methylamino)pyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c1-9-7-6(5-8)3-2-4-10-7;/h2-4H,1H3,(H,9,10);1H |
InChIキー |
NSOMPSJATYSCNQ-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC=N1)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


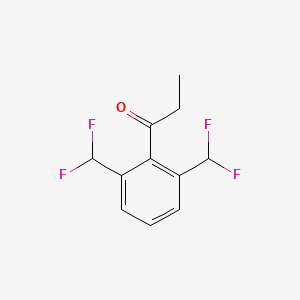
![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)

